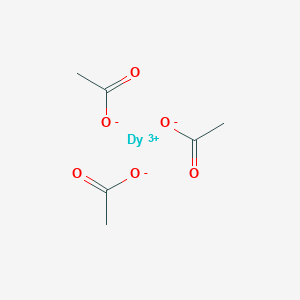

Dysprosium(3+) acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Dy/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCSKROOVZMKSO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9DyO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890780 | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-07-2 | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Intricate Architecture of Dysprosium(III) Acetate Tetrahydrate: A Technical Guide for Advanced Research

Introduction: The Significance of Lanthanide Acetates

Lanthanide acetates are a critical class of compounds, serving as precursors for the synthesis of advanced materials such as phosphors, catalysts, and magnetic materials.[1][2] Their hydrated forms, in particular, are common starting materials due to their accessibility and solubility. The coordination chemistry of the lanthanide ions, characterized by high coordination numbers and flexible coordination geometries, is elegantly showcased in these acetate complexes. Understanding the precise crystal structure of these compounds is paramount for controlling the properties of the resultant materials and for designing novel molecules with tailored functionalities.

Dysprosium(III) acetate tetrahydrate, a salt of the trivalent rare earth metal dysprosium and acetic acid, crystallizes from aqueous solutions as Dy(CH₃COO)₃·4H₂O.[3] It presents as a yellow-green crystalline solid and is known to be paramagnetic.[3]

The Crystal Structure of Dysprosium(III) Acetate Tetrahydrate: A Dimeric Motif

Based on the established crystal structures of isostructural lanthanide acetate tetrahydrates, such as those of gadolinium and erbium, Dysprosium(III) acetate tetrahydrate adopts a triclinic crystal system, belonging to the space group P-1.[4][5] A key feature of this structure is the formation of dimeric units.

The Dimeric Unit and Coordination Environment

In the solid state, the compound exists as a dimer, where two dysprosium(III) ions are bridged by acetate ligands. Each dysprosium ion is nine-coordinate, a common feature for heavier lanthanide ions. The coordination sphere around each Dy³⁺ ion is comprised of oxygen atoms from:

-

Three bidentate acetate ligands.

-

Two terminal water molecules.

-

One bridging oxygen atom from an acetate group that links to the second dysprosium ion in the dimer.[4]

This coordination arrangement results in a distorted tricapped trigonal prismatic or a muffin-like geometry around the central dysprosium ion. The acetate ligands exhibit both chelating and bridging coordination modes, contributing to the stability of the dimeric structure. The water molecules occupy terminal positions, satisfying the coordination requirements of the dysprosium ion and participating in a network of hydrogen bonds that further stabilizes the crystal packing.

| Crystallographic Parameter | Value (based on isostructural Gd(CH₃COO)₃·4H₂O) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | ~10.79 Å |

| b | ~9.395 Å |

| c | ~8.941 Å |

| α | ~60.98° |

| β | ~88.5° |

| γ | ~62.31° |

| Z (formula units per cell) | 2 |

Table 1: Estimated Crystallographic Data for Dysprosium(III) Acetate Tetrahydrate based on the isostructural Gadolinium(III) analogue.[5]

Visualization of the Coordination Environment

The coordination environment of the Dysprosium(III) ion is a critical aspect of its crystal structure. The following diagram, generated using the DOT language, illustrates the connectivity within the dimeric unit.

Caption: Coordination environment of the Dysprosium(III) ions in the dimeric unit.

Experimental Protocols

The synthesis and structural determination of lanthanide acetates follow well-established procedures in inorganic chemistry and crystallography.

Synthesis and Crystallization of Dysprosium(III) Acetate Tetrahydrate

High-quality single crystals suitable for X-ray diffraction can be grown through a controlled precipitation and crystallization process.

Step-by-Step Methodology:

-

Dissolution: React Dysprosium(III) oxide (Dy₂O₃) with a slight excess of dilute acetic acid (approximately 10-20% v/v in deionized water). Gentle heating (50-60 °C) and continuous stirring will facilitate the dissolution of the oxide. The reaction is complete when a clear solution is obtained.

-

Causality: The use of a slight excess of acetic acid ensures the complete conversion of the oxide to the acetate salt and helps to prevent the formation of insoluble basic salts of dysprosium.

-

-

Filtration: Filter the warm solution through a fine porosity filter paper to remove any unreacted oxide or particulate impurities.

-

Trustworthiness: This step is crucial for obtaining a pure solution, which is a prerequisite for growing high-quality single crystals.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow evaporation of the solvent in a dust-free environment (e.g., a beaker covered with a watch glass with a small opening or in a desiccator) will promote the formation of well-defined single crystals over several days.

-

Expertise: The rate of evaporation is a critical parameter. Rapid evaporation leads to the formation of polycrystalline powder, whereas slow evaporation allows for the growth of larger, diffraction-quality crystals.

-

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Spectroscopic and Thermal Characterization

Beyond X-ray diffraction, other analytical techniques are essential for a comprehensive understanding of Dysprosium(III) acetate tetrahydrate.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of acetate and water ligands. Characteristic bands for the carboxylate group (asymmetric and symmetric stretches) and the O-H stretches of water will be prominent.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) reveals the dehydration process, which typically occurs in steps, followed by the decomposition of the anhydrous acetate to dysprosium oxide at higher temperatures.[6] The decomposition of the tetrahydrate is reported to begin around 120 °C.[7]

Conclusion and Future Perspectives

The crystal structure of Dysprosium(III) acetate tetrahydrate, characterized by its dimeric nature and nine-coordinate dysprosium centers, provides a fundamental understanding of its solid-state properties. This knowledge is crucial for its application as a precursor in materials synthesis, where the coordination environment of the metal ion can influence the properties of the final product. For professionals in drug development, understanding the coordination and hydrolysis behavior of such lanthanide complexes is vital for designing novel therapeutic or diagnostic agents.

Future research could focus on obtaining a dedicated single-crystal structure of Dysprosium(III) acetate tetrahydrate to precisely determine bond lengths and angles, further refining our understanding of its electronic and magnetic properties.

References

- Erbium(III) acetate. (2026). In Grokipedia.

- Dysprosium acetate. (2021). In Crystal growing wiki.

-

Holmium acetate. (n.d.). In Wikipedia. Retrieved from [Link]

- Gadolinium acetate. (2021). In Crystal growing wiki.

-

Dysprosium(III) acetate, tetrahydrate, 99.99%. (n.d.). Ottokemi. Retrieved from [Link]

- Crystal Structure of Holmium Acetate Hydrate: A Technical Guide. (2025). Benchchem.

-

gadolinium(III) acetate tetrahydrate. (n.d.). Chemical Database. Retrieved from [Link]

-

Dysprosium(III) acetate tetrahydrate (Dy(OOCCH3)3•4H2O)-Crystalline. (n.d.). FUNCMATER. Retrieved from [Link]

-

Lanthanum acetate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gadolinium acetate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ready Access to Anhydrous Anionic Lanthanide Acetates by Using Imidazolium Acetate Ionic Liquids as the Reaction Medium. (n.d.). National Institutes of Health. Retrieved from [Link]

- An In-depth Technical Guide to the Structural Analysis of Lanthanum(III)

-

Poly[[tetra-μ3-acetato-hexa-μ2-acetatodiaqua-μ2-oxalato-tetralanthanum(III)] dihydrate]. (n.d.). PubMed Central. Retrieved from [Link]

-

Erbium(III) acetate. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. gadolinium(III) acetate tetrahydrate [chemister.ru]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Gadolinium acetate - Crystal growing [en.crystalls.info]

- 6. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 7. Poly[[tetra-μ3-acetato-hexa-μ2-acetatodiaqua-μ2-oxalato-tetralanthanum(III)] dihydrate] - PMC [pmc.ncbi.nlm.nih.gov]

Luminescent characteristics of Dysprosium(3+) acetate complexes

An In-Depth Technical Guide to the Luminescent Characteristics of Dysprosium(III) Acetate Complexes

Authored by a Senior Application Scientist

Foreword: The Unique Glow of Dysprosium

In the vast landscape of luminescent materials, lanthanide complexes occupy a privileged position. Their characteristic line-like emission spectra, arising from parity-forbidden 4f-4f electronic transitions, offer unparalleled color purity.[1] While europium (red) and terbium (green) complexes have been extensively studied and commercialized, dysprosium(III) offers a more nuanced and intriguing optical signature. Dy³⁺ is renowned for its dual-band emission: a strong, hypersensitive yellow band (~575 nm) and a magnetically allowed blue band (~480 nm).[1][2] The ability to modulate the intensity ratio of these two bands opens the door to generating white light from a single molecular entity, a significant goal in materials science.[3]

This guide provides a deep dive into the luminescent properties of Dysprosium(III) coordinated with one of the simplest carboxylates: the acetate ligand. We will move beyond a simple recitation of facts to explore the underlying principles, the causality behind experimental design, and the practical methodologies required to synthesize and characterize these fascinating complexes. This document is intended for researchers and professionals seeking to understand and harness the unique photophysical properties of Dy³⁺ ions.

The Foundation: Understanding Dy³⁺ Luminescence

The luminescence of a lanthanide complex is not typically achieved by direct excitation of the ion. The absorption coefficients for f-f transitions are exceptionally low due to their forbidden nature.[1] To overcome this, we employ the "antenna effect," a ligand-sensitized energy transfer process.

The Antenna Effect Mechanism:

-

Ligand Excitation: An organic ligand (the "antenna") with a suitable chromophore absorbs incident light (typically UV), promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing to a lower-energy, long-lived triplet state (T₁). This step is crucial for efficient energy transfer.

-

Energy Transfer (ET): If the ligand's triplet state energy is appropriately positioned above the emissive resonance level of the Dy³⁺ ion (the ⁴F₉/₂ state, ~21,000 cm⁻¹), energy is transferred from the ligand to the metal center.

-

Dy³⁺ Emission: The excited Dy³⁺ ion then relaxes radiatively, emitting photons through its characteristic f-f transitions, primarily the ⁴F₉/₂ → ⁶H₁₅/₂ (blue) and ⁴F₉/₂ → ⁶H₁₃/₂ (yellow) transitions.[1][4]

While the acetate ligand itself is not a classic aromatic chromophore for strong UV absorption, it forms the primary coordination sphere. In practical applications, sensitization is often achieved through co-ligands or by forming complexes with other ligands where acetate acts as a bridging or ancillary group.[5] However, the principles of energy transfer and the factors governing emission remain the same.

Caption: The ligand-mediated energy transfer process, or "antenna effect."

Synthesis of Dysprosium(III) Acetate: A Protocol Grounded in Chemistry

The synthesis of dysprosium(III) acetate is straightforward, typically involving the reaction of dysprosium oxide with acetic acid.[6] The resulting product is often a hydrate, which has significant implications for its luminescent properties.

Experimental Protocol: Synthesis of Dysprosium(III) Acetate Tetrahydrate

Causality: The choice of dysprosium oxide as a precursor is based on its stability and commercial availability. Acetic acid serves as both the reactant and the solvent. The reaction is a simple acid-base neutralization.

-

Reactant Preparation: Weigh 1.0 g of Dysprosium(III) Oxide (Dy₂O₃) into a 100 mL round-bottom flask.

-

Reaction: Add 25 mL of 50% (v/v) aqueous acetic acid to the flask.

-

Expert Insight: Using an excess of acetic acid ensures the complete conversion of the insoluble oxide. The use of aqueous acetic acid aids in the dissolution of the final product.

-

-

Heating: Equip the flask with a reflux condenser and heat the mixture at 80-90°C with constant stirring for 4-6 hours. The insoluble white oxide powder will gradually dissolve to form a clear, colorless solution.

-

Concentration: Remove the heat and allow the solution to cool. Reduce the volume of the solution to approximately 10 mL using a rotary evaporator. This step is critical for inducing crystallization.

-

Crystallization: Allow the concentrated solution to stand undisturbed at room temperature for 24 hours, followed by 24 hours at 4°C. White crystals of Dysprosium(III) acetate tetrahydrate, Dy(CH₃COO)₃·4H₂O, will form.

-

Isolation & Purification: Collect the crystals by vacuum filtration. Wash the crystals sparingly with ice-cold deionized water, followed by a small amount of diethyl ether to facilitate drying.

-

Drying: Dry the product in a desiccator over silica gel for 48 hours. For anhydrous samples, the hydrate can be heated to 150°C under vacuum, though care must be taken to avoid decomposition.[6]

Caption: A logical workflow for the complete characterization of luminescent properties.

Data Interpretation: A Quantitative Look

The results from the characterization experiments can be summarized to provide a clear, comparative overview of the complex's performance.

Table 1: Typical Photophysical Properties of a Sensitized Dy(III) Acetate Complex

| Parameter | Symbol | Typical Value | Significance |

| Absorption Maximum | λabs | 250-380 nm | Corresponds to the S₀→S₁ transition of the sensitizing co-ligand. |

| Excitation Maximum | λex | 250-380 nm | Wavelength for most efficient sensitization of Dy³⁺ emission. Should overlap with λabs. |

| Emission Maxima | λem | ~480 nm (Blue)~575 nm (Yellow) | Characteristic ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions of Dy³⁺. [4] |

| Luminescence Lifetime | τ | 1 - 10 µs | A measure of the excited state duration. Longer lifetimes are desirable and indicate lower non-radiative decay rates. [1] |

| Quantum Yield | Φ | 1 - 15% | The ratio of photons emitted to photons absorbed. A direct measure of luminescence efficiency. Dy³⁺ complexes are known for moderate yields. [7][8] |

| CIE Coordinates | (x, y) | (0.30-0.40, 0.33-0.42) | Quantifies the perceived color of the emission. Values near (0.33, 0.33) represent pure white light. [3] |

Table 2: Influence of Coordination Environment on Luminescence

| Complex / Condition | Key Feature | Effect on Luminescence | Rationale |

| Dy(OAc)₃·4H₂O | Coordinated H₂O | Low Intensity, Short τ | Efficient quenching via high-frequency O-H vibrations. [9][10] |

| Anhydrous Dy(OAc)₃ | No H₂O | Higher Intensity, Longer τ | Removal of the primary non-radiative decay pathway. |

| [Dy(OAc)₃(phen)] | Ancillary Ligand | High Intensity, Long τ | Phenanthroline (phen) displaces water, shielding the Dy³⁺ ion and providing an efficient antenna. [1] |

| Complex in DMSO-d₆ | Deuterated Solvent | Enhanced Intensity | C-D vibrations have lower frequency than C-H, reducing vibrational quenching. [7][8] |

Conclusion and Future Outlook

Dysprosium(III) acetate complexes, particularly when integrated into more complex coordination structures with sensitizing ancillary ligands, represent a versatile platform for creating luminescent materials. Their most compelling feature is the potential to generate tunable and pure white light by chemically manipulating the local coordination environment to balance the blue and yellow emissions. [3]The principles and protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and optimize these materials. Future work in this field will likely focus on designing novel ligands that both enhance the "antenna effect" and create a highly rigid, low-symmetry coordination sphere around the Dy³⁺ ion, pushing the quantum yields higher and bringing applications in solid-state lighting, optical thermometry, and medical imaging closer to reality. [4][11]

References

-

Optimizing white light emission in Dy(iii) complexes: impact of energy transfer from mono and bidentate ligands on luminescence. PubMed Central. [Link]

-

Luminescence Properties of a Dysprosium(III) Complex. IONiC / VIPEr. [Link]

-

Molecular dysprosium complexes for white-light and near-infrared emission controlled by the coordination environment. Journal of Luminescence. [Link]

-

Electronic Energy Levels of Dysprosium(III) Ions in Solution – Assigning the Emitting State, the Intraconfigurational 4 f -4 f Transitions in the vis-NIR, and Photophysical Characterization of Dy(III) in Water, Methanol and Dimethylsulfoxide. ResearchGate. [Link]

-

A study on the near-infrared luminescent properties of xerogel materials doped with dysprosium complexes. Dalton Transactions (RSC Publishing). [Link]

-

Dysprosium(iii) complexes as potential near-white light emitters: a comprehensive study on the influence of coordination environment. Materials Advances (RSC Publishing). [Link]

-

Tuning Magnetic Anisotropy and Luminescence Thermometry in a Series of Dysprosium Complexes containing β-diimine Ligand. ChemRxiv. [Link]

-

Comparison of the enantioselective quenching of the luminescence of dysprosium(III) and terbium(III) tris complexes of 2,6-pyridinedicarboxylate by resolved ruthenium(1,10-phenanthroline)32+. The Journal of Physical Chemistry - ACS Publications. [Link]

-

Molecular dysprosium complexes for white-light and near-infrared emission controlled by the coordination environment. Lirias. [Link]

-

Electronic Energy Levels of Dysprosium(III) ions in Solution. Assigning the Emitting State and the Intraconfigurational 4f–4f Transitions in the Vis–NIR Region and Photophysical Characterization of Dy(III) in Water, Methanol, and Dimethyl Sulfoxide. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Observed luminescence decay time constants and corresponding Dy 3+ transitions. ResearchGate. [Link]

-

A new luminescence method for determining dysprosium in the presence of terbium. ResearchGate. [Link]

-

Luminescence Properties of a Dysprosium(III) Complex. IONiC / VIPEr. [Link]

-

Luminescence spectra of ( 1 ) terbium(III) and ( 2 ) dysprosium(III) complexes of BOPC. c Tb , Dy = 1 × 10 - ResearchGate. ResearchGate. [Link]

-

Dysprosium(III) acetate. Wikipedia. [Link]

-

Synthesis and characterization of a dysprosium complex with strong photoluminescence. SpringerLink. [Link]

-

Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand. PMC - NIH. [Link]

Sources

- 1. Dysprosium( iii ) complexes as potential near-white light emitters: a comprehensive study on the influence of coordination environment - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00632E [pubs.rsc.org]

- 2. Optimizing white light emission in Dy(iii) complexes: impact of energy transfer from mono and bidentate ligands on luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docnum.umons.ac.be [docnum.umons.ac.be]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dysprosium(III) acetate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A study on the near-infrared luminescent properties of xerogel materials doped with dysprosium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

Introduction: Unveiling the Potential of a Versatile Lanthanide Precursor

An In-Depth Technical Guide to Dysprosium(3+) Acetate for Scientific Professionals

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of high-purity precursor materials in advancing materials science, catalysis, and drug development. Among the lanthanide compounds, Dysprosium(3+) acetate [Dy(CH₃COO)₃] stands out as a particularly versatile and reactive source of the Dysprosium ion. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond simple data points to explain the causality behind its properties and applications.

Dysprosium itself is a rare earth element renowned for having one of the highest magnetic strengths, especially at low temperatures, a property that makes it indispensable in modern technology.[1] Dysprosium(3+) acetate, as a moderately water-soluble crystalline salt, serves as an excellent and often preferred precursor for synthesizing ultra-high purity compounds, catalysts, and advanced nanoscale materials.[1] It exists in both anhydrous and hydrated forms, most commonly as a tetrahydrate, each with distinct characteristics that are critical to consider for experimental design.[2][3] Understanding the nuances of its chemical behavior is the first step toward harnessing its full potential in the laboratory and beyond.

Core Chemical and Physical Properties

The utility of Dysprosium(3+) acetate in any application is fundamentally governed by its intrinsic chemical and physical properties. These are not merely numbers on a data sheet but are determinants of its reactivity, solubility, and thermal stability. For instance, its solubility in water is a key facilitator for its use in aqueous solution-based synthesis routes.[3] The compound is also known to be hygroscopic, meaning it readily absorbs moisture from the air, a critical consideration for storage and handling to ensure experimental reproducibility.[3][4]

A summary of its core quantitative data is presented below for easy reference and comparison between its common forms.

| Property | Dysprosium(3+) Acetate (Anhydrous) | Dysprosium(3+) Acetate (Tetrahydrate) | Reference(s) |

| CAS Number | 18779-07-2 | 15280-55-4 | [2] |

| Molecular Formula | Dy(C₂H₃O₂)₃ | Dy(C₂H₃O₂)₃·4H₂O | [2][5] |

| Molecular Weight | 339.63 g/mol | 411.68 g/mol | [2][5] |

| Appearance | White Powder | White Crystalline Solid | [1][2][5] |

| Solubility | Soluble in water | Soluble in water, moderately soluble in strong mineral acids, slightly soluble in ethanol | [2][5][6] |

| Melting Point | N/A | 120 °C (decomposes) | [4][5][6] |

| Key Characteristic | Decomposes to Dysprosium oxide upon heating | Hygroscopic; erodes in dry air | [1][3][4][7] |

Synthesis and Experimental Protocols

The synthesis of Dysprosium(3+) acetate is a straightforward acid-base reaction, a testament to the fundamental principles of inorganic chemistry. The choice of precursor—dysprosium oxide, hydroxide, or carbonate—is typically dictated by availability and cost, though the oxide is most common. The causality is clear: the acetic acid provides the acetate ligands, while the dysprosium-containing base is neutralized to form the salt and water.

Protocol: Laboratory Synthesis of Dysprosium(3+) Acetate Tetrahydrate

This protocol describes a self-validating system for producing high-purity Dysprosium(3+) acetate tetrahydrate from Dysprosium(III) oxide. The endpoint is validated by the complete dissolution of the insoluble oxide into the soluble acetate salt.

Materials:

-

Dysprosium(III) oxide (Dy₂O₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle or Hot Plate

-

Reaction Flask and Condenser

-

Buchner Funnel and Filter Paper

Step-by-Step Methodology:

-

Stoichiometric Calculation: Calculate the required molar amounts. The reaction is: Dy₂O₃ + 6 CH₃COOH → 2 Dy(CH₃COO)₃ + 3 H₂O.[2] A slight excess of acetic acid is recommended to ensure complete reaction of the oxide.

-

Reaction Setup: In a reaction flask, create a dilute solution of acetic acid by adding the calculated amount of glacial acetic acid to deionized water.

-

Initiation: Begin stirring the acetic acid solution and gently heat to approximately 60-70°C. This elevation in temperature increases the reaction kinetics without boiling the acid.

-

Incremental Addition: Slowly add the Dysprosium(III) oxide powder to the stirring, heated acid solution in small portions. Adding the oxide incrementally prevents clumping and ensures a controlled reaction. If using carbonate, this method also controls the rate of CO₂ effervescence.[7]

-

Reaction Monitoring: Continue heating and stirring. The reaction is complete when the opaque, milky suspension of Dy₂O₃ fully clarifies, indicating the complete formation of the soluble Dysprosium(3+) acetate.

-

Filtration: Once the reaction is complete and the solution is clear, hot-filter the solution to remove any unreacted impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Dysprosium(3+) acetate tetrahydrate will crystallize out of the solution. The cooling rate can be controlled to influence crystal size. For higher yield, the solution can be further concentrated by slow evaporation before cooling.

-

Isolation and Drying: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with cold deionized water, followed by a cold ethanol wash to facilitate drying. Dry the crystals in a desiccator or a low-temperature vacuum oven.

Caption: Workflow for the synthesis of Dysprosium(3+) Acetate Tetrahydrate.

Authoritative Grounding: Key Applications in Science and Technology

The utility of Dysprosium(3+) acetate stems directly from its identity as a reliable source of Dysprosium ions in various matrices. Its applications are diverse, ranging from enhancing the performance of permanent magnets to creating specialized optical materials.

-

High-Performance Magnets: Dysprosium is a critical additive in Neodymium-iron-boron (NdFeB) magnets.[8] While not a primary magnetic component itself, adding dysprosium significantly increases the material's coercivity, which is its resistance to demagnetization at high temperatures.[8][9] This property is essential for the durability of magnets used in electric vehicle motors and wind turbine generators.[8] Dysprosium(3+) acetate can be used in powder metallurgy or sol-gel processes to introduce dysprosium into these magnetic alloys.

-

Catalysis: In chemical processing, dysprosium compounds serve as catalysts to accelerate reactions, particularly in the production of fine chemicals and polymers.[10] Their unique electronic configurations allow them to act as effective Lewis acids. The acetate salt is an ideal precursor for creating heterogeneous catalysts by impregnation onto solid supports followed by calcination to form the active oxide.

-

Optical Materials and Lasers: Dysprosium ions exhibit useful luminescence properties.[9] Dysprosium(3+) acetate is used as a dopant in the manufacturing of specialty glasses, phosphors, and laser materials.[4][6] For example, dysprosium-doped materials are used in dosimeters for measuring ionizing radiation, where the amount of light emitted after exposure is proportional to the radiation dose.[4][8]

-

Data Storage: The high magnetic susceptibility of dysprosium and its compounds makes them valuable in data storage applications, such as on hard disks and compact discs.[6][8][9]

Caption: Relationship between core properties and major applications.

Safety, Handling, and Storage

From a trustworthiness perspective, a protocol is only as good as its safety parameters. Dysprosium(3+) acetate is classified as a hazardous substance that requires careful handling.

-

Hazards: The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][11][12]

-

Personal Protective Equipment (PPE): When handling the powder, mandatory PPE includes a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[14] For eye contact, rinse cautiously with water for at least 15 minutes.[13][14] If inhaled, move to fresh air.[13][14]

-

Storage: Due to its hygroscopic nature, Dysprosium(3+) acetate must be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation and maintain its specified hydration state.[7]

This compound is not classified as a dangerous good for transportation.[5][13]

Conclusion

Dysprosium(3+) acetate is more than just a chemical on a shelf; it is an enabling material for innovation in high-technology sectors. Its well-defined chemical properties, straightforward synthesis, and moderate solubility make it an invaluable precursor for applications demanding high-purity dysprosium. For the research scientist, a thorough understanding of its characteristics—from its CAS number to its hygroscopic tendencies—is paramount for designing robust, repeatable, and safe experimental workflows that unlock the next generation of materials and technologies.

References

-

Dysprosium Acetate | AMERICAN ELEMENTS ® . American Elements. [Link]

-

Dysprosium(III) acetate - Wikipedia . Wikipedia. [Link]

-

Dysprosium(III) acetate, tetrahydrate, 99.99% - 15280-55-4 | Ottokemi . Ottokemi. [Link]

-

Dysprosium(III) acetate tetrahydrate, REacton(R) | C6H20DyO10 | PubChem . PubChem. [Link]

-

Dysprosium(III) acetate hydrate | C6H14DyO7 | PubChem . PubChem. [Link]

-

Dysprosium acetate - Crystal growing wiki . Crystalls.info. [Link]

-

Safety Data Sheet - Dysprosium (III) acetate | Heeger Materials Inc. Heeger Materials Inc. [Link]

-

DYSPROSIUM ACETATE - CXDY010 | Gelest, Inc. Gelest, Inc. [Link]

-

The Incredible Uses of Dysprosium: Empowering High-Tech and Green Energy Solutions . Advanced Engineering Materials. [Link]

-

Dysprosium - Wikipedia . Wikipedia. [Link]

-

Dysprosium Suppliers | AMERICAN ELEMENTS® . American Elements. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Dysprosium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. CAS 15280-55-4: Dysprosium acetate, hydrate | CymitQuimica [cymitquimica.com]

- 4. Dysprosium(III) acetate, tetrahydrate, 99.99% - 15280-55-4 - Manufacturers & Suppliers in India [ottokemi.com]

- 5. Dysprosium (III) Acetate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 6. DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON®, 99.9% (REO) | 15280-55-4 [amp.chemicalbook.com]

- 7. Dysprosium acetate - Crystal growing [en.crystalls.info]

- 8. Dysprosium - Wikipedia [en.wikipedia.org]

- 9. americanelements.com [americanelements.com]

- 10. aemree.com [aemree.com]

- 11. Dysprosium(III) acetate hydrate | C6H14DyO7 | CID 16212050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

- 14. gelest.com [gelest.com]

An In-Depth Technical Guide to the Properties of Anhydrous vs. Hydrated Dysprosium(III) Acetate

This technical guide provides a comprehensive analysis of the core properties of anhydrous and hydrated dysprosium(III) acetate, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer insights into the causal relationships between the hydration state and the physicochemical properties of these compounds, ensuring a robust understanding for their application in experimental design and material synthesis.

Executive Summary

Dysprosium(III) acetate, a salt of the rare earth metal dysprosium, is a key precursor in the synthesis of advanced materials. It is commonly available in two primary forms: anhydrous (Dy(CH₃COO)₃) and hydrated (Dy(CH₃COO)₃·xH₂O), most frequently as a tetrahydrate (x=4). The presence of coordinated water molecules in the hydrated form significantly influences the compound's crystal structure, thermal stability, solubility, and reactivity. This guide will elucidate these differences through a detailed examination of their synthesis, characterization, and comparative properties, providing the necessary technical foundation for informed selection and use in research and development.

Synthesis and Material Provenance

The selection of the appropriate form of dysprosium(III) acetate begins with a clear understanding of its synthesis. The hydrated form is the typical product of aqueous synthesis, while the anhydrous form is derived from it through a dehydration process.

Synthesis of Dysprosium(III) Acetate Tetrahydrate

The synthesis of dysprosium(III) acetate tetrahydrate is a straightforward acid-base reaction.[1]

Protocol:

-

Reaction Setup: To a stirred suspension of dysprosium(III) oxide (Dy₂O₃) in deionized water, slowly add a stoichiometric excess of glacial acetic acid. The reaction vessel should be equipped with a condenser if heating is applied to prevent the loss of acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the dissolution of the oxide. The reaction proceeds according to the following equation: Dy₂O₃ + 6CH₃COOH → 2Dy(CH₃COO)₃ + 3H₂O[2]

-

Crystallization: Upon complete dissolution of the dysprosium oxide, the resulting clear solution is filtered to remove any unreacted starting material. The filtrate is then concentrated by gentle heating or slow evaporation at room temperature to induce crystallization.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a minimal amount of cold deionized water, and then with a solvent in which the acetate is insoluble, such as ethanol, to facilitate drying.[1][3] The crystals should be dried in a desiccator over a suitable drying agent.

Causality: The use of an aqueous medium naturally leads to the incorporation of water molecules into the crystal lattice, forming the hydrated species. The number of water molecules can vary, but the tetrahydrate is a commonly isolated form.

Synthesis of Anhydrous Dysprosium(III) Acetate

The anhydrous form is typically prepared by the controlled thermal dehydration of the hydrated salt.[2]

Protocol:

-

Starting Material: Begin with high-purity dysprosium(III) acetate hydrate.

-

Dehydration: Place the hydrated salt in a suitable vessel, such as a Schlenk flask or a tube furnace.

-

Heating under Vacuum: Heat the sample to 150 °C under a dynamic vacuum.[2] This combination of heat and reduced pressure is crucial for efficiently removing the water of hydration without causing premature decomposition of the acetate.

-

Verification: The completion of the dehydration process should be verified by thermogravimetric analysis (TGA) or by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic O-H stretching bands of water.

Causality: The application of heat provides the energy to break the coordinative bonds between the water molecules and the dysprosium ion. The vacuum ensures that the liberated water is continuously removed from the system, preventing rehydration.

Caption: Workflow for the synthesis of hydrated and anhydrous dysprosium(III) acetate.

Comparative Physicochemical Properties

The presence or absence of water of hydration imparts distinct properties to dysprosium(III) acetate. A summary of these properties is presented in the table below, followed by a more detailed discussion.

| Property | Anhydrous Dysprosium(III) Acetate | Hydrated Dysprosium(III) Acetate (Tetrahydrate) |

| CAS Number | 18779-07-2[2] | 15280-55-4[2] |

| Molecular Formula | Dy(C₂H₃O₂)₃ | Dy(C₂H₃O₂)₃·4H₂O |

| Formula Weight | 339.63 g/mol [2] | 411.69 g/mol [1] |

| Appearance | White powder[2] | White to pale yellow crystalline solid[1][4] |

| Crystal System | Not well-documented | Hexagonal[1] |

| Solubility | Expected to be soluble in water | Soluble in water, moderately soluble in strong mineral acids, slightly soluble in ethanol.[1][3][5] |

| Hygroscopicity | Highly hygroscopic | Hygroscopic[6] |

| Decomposition Temp. | Decomposes at higher temperatures | Decomposes at 120 °C[3][5] |

Structural Differences

The coordination environment of the dysprosium(III) ion is fundamentally different in the anhydrous and hydrated forms. In the hydrated form, water molecules are directly coordinated to the dysprosium ion, participating in the primary coordination sphere. This results in a higher coordination number for the dysprosium ion. The crystal structure of dysprosium(III) acetate tetrahydrate is reported to be hexagonal.[1]

Solubility

Dysprosium(III) acetate tetrahydrate is known to be soluble in water and slightly soluble in ethanol.[3][5] The coordinated and lattice water molecules facilitate dissolution in polar solvents through hydrogen bonding. While quantitative solubility data is not widely published, its ready solubility in water is a key practical characteristic.

Anhydrous dysprosium(III) acetate is expected to be soluble in water, where it would likely hydrate. However, its solubility in non-polar organic solvents is expected to be limited. The high hygroscopicity of the anhydrous form means that it will readily absorb atmospheric moisture, which can affect its solubility characteristics and performance in moisture-sensitive applications.

Thermal Stability

The thermal stability of the two forms is markedly different, a critical consideration for their use as precursors in high-temperature synthesis.

-

Hydrated Dysprosium(III) Acetate: Thermogravimetric analysis (TGA) of the hydrated form shows an initial mass loss corresponding to the loss of water molecules. The tetrahydrate begins to lose its water of hydration at temperatures below 120 °C, with complete dehydration occurring before the onset of acetate decomposition.[3][5]

-

Anhydrous Dysprosium(III) Acetate: The anhydrous salt is stable to higher temperatures. Its decomposition typically begins above 300 °C and proceeds through the formation of an oxycarbonate intermediate (Dy₂O₂CO₃), which then decomposes at even higher temperatures to yield dysprosium(III) oxide (Dy₂O₃) as the final product.

Sources

- 1. Dysprosium acetate - Crystal growing [en.crystalls.info]

- 2. Dysprosium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. dysprosium(III) acetate tetrahydrate [chemister.ru]

- 4. Dysprosium (III) Acetate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 5. DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON®, 99.9% (REO) | 15280-55-4 [amp.chemicalbook.com]

- 6. Dysprosium(III) acetate, tetrahydrate, 99.99% - 15280-55-4 - Manufacturers & Suppliers in India [ottokemi.com]

Coordination chemistry of Dysprosium(3+) acetate

An In-Depth Technical Guide to the Coordination Chemistry of Dysprosium(III) Acetate

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of Dysprosium(III) acetate. Dysprosium(III) (Dy³⁺), a lanthanide element, possesses a unique combination of high magnetic anisotropy and characteristic luminescence, making its coordination complexes subjects of intense research. The acetate ligand, with its versatile binding modes, serves as a fundamental building block for constructing a diverse array of mononuclear and polynuclear dysprosium architectures. This document delves into the synthesis, structural intricacies, physicochemical properties, and burgeoning applications of dysprosium(III) acetate complexes, with a particular focus on their relevance to materials science and drug development. It is intended for researchers, scientists, and professionals in drug development seeking a deep, field-proven understanding of this fascinating area of inorganic chemistry.

Introduction: The Significance of the Dy³⁺ Ion and the Acetate Ligand

The Dysprosium(III) ion (4f⁹ electron configuration) is a cornerstone of modern coordination chemistry, primarily due to two defining characteristics:

-

Large Magnetic Anisotropy: The oblate electron density of the Dy³⁺ ion, arising from its electronic configuration, results in a large and highly anisotropic magnetic moment. This property is the fundamental prerequisite for designing Single-Molecule Magnets (SMMs), which are individual molecules that exhibit slow magnetic relaxation and magnetic hysteresis, potentially revolutionizing high-density data storage and quantum computing[1][2].

-

Characteristic Luminescence: Dy³⁺ exhibits sharp, atom-like emission bands, most notably in the visible (yellow) and near-infrared regions. While often less intense than its europium and terbium counterparts, its luminescence is sensitive to the coordination environment, making it a valuable probe for biological systems and materials science[1].

The acetate anion (CH₃COO⁻) is far more than a simple counter-ion in this context. Its carboxylate group offers a rich variety of coordination modes, allowing it to act as a monodentate, bidentate chelating, or, most importantly, a bridging ligand that connects multiple metal centers. This bridging capability is crucial for the construction of polynuclear clusters, which often exhibit enhanced magnetic properties. Common bridging patterns include the syn-syn (μ₂:η¹:η¹) and syn-anti arrangements, as well as more complex modes like μ₂:η¹:η²[3][4][5]. The choice of synthetic conditions can direct the assembly towards specific structural motifs with tailored properties.

Synthesis of Dysprosium(III) Acetate Complexes

The synthetic approach to dysprosium(III) acetate complexes can range from simple aqueous reactions to more sophisticated methods in organic solvents, often involving co-ligands to modulate the final structure and properties.

Fundamental Synthesis from Oxide/Carbonate

The most direct route to hydrated dysprosium(III) acetate involves the reaction of dysprosium(III) oxide (Dy₂O₃), hydroxide (Dy(OH)₃), or carbonate (Dy₂(CO₃)₃) with acetic acid[6][7].

Reaction: Dy₂O₃ + 6 CH₃COOH → 2 Dy(CH₃COO)₃ + 3 H₂O[7]

This method typically yields dysprosium(III) acetate tetrahydrate, Dy(CH₃COO)₃·4H₂O, upon crystallization from the aqueous solution[6][8][9]. This hydrated salt is a common starting material for further coordination chemistry[6][7][9]. The process is straightforward: the dysprosium precursor is added portion-wise to acetic acid until dissolution is complete. The resulting solution is then filtered and concentrated to induce crystallization[6].

Synthesis of Polynuclear and Heteroleptic Complexes

To achieve specific nuclearities or to fine-tune the magnetic and luminescent properties, co-ligands are introduced. These ligands compete with or complement the acetate ions in the coordination sphere of the Dy³⁺ ion. The choice of co-ligand is critical as it dictates the final geometry and dimensionality of the complex.

For instance, the use of a tripodal oxygen ligand like Na[(η⁵-C₅H₅)Co(P(O)(OC₂H₅)₂)₃] (NaLₒₑₜ) in conjunction with dysprosium(III) acetate hydrate leads to the formation of a dinuclear complex, Dy₂(LOEt)₂(OAc)₄[3]. In this structure, the acetate ions act as bridges between the two dysprosium centers, a structural feature essential for mediating magnetic exchange interactions[3][5].

This protocol is adapted from the synthesis of Dy₂(Lₒₑₜ)₂(OAc)₄[3].

Materials:

-

Dysprosium(III) acetate hexahydrate (Dy(OAc)₃·6H₂O)

-

Tripodal ligand NaLₒₑₜ (or a similar chelating ligand)

-

Methanol (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

Preparation of Reactant Solutions: In a clean Schlenk flask under an inert atmosphere, dissolve Dy(OAc)₃·6H₂O (0.062 mmol) in 8 mL of methanol. In a separate vial, dissolve NaLₒₑₜ (0.062 mmol) in 5 mL of acetone.

-

Reaction Mixture: Transfer the NaLₒₑₜ solution to the flask containing the dysprosium acetate solution. The mixture is stirred to ensure homogeneity.

-

Solvothermal Reaction: Seal the reaction vessel and heat the solution to 90°C for 10 hours. This step facilitates the coordination of the bulkier tripodal ligand and the formation of the bridged acetate structure.

-

Crystallization: After cooling to room temperature, unseal the vessel and allow the clear solution to evaporate slowly over approximately 6 days.

-

Isolation: Yellow crystals suitable for X-ray diffraction will form. Isolate the crystals by decantation of the mother liquor, wash with a small amount of cold methanol, and dry under vacuum.

Causality Behind Choices:

-

Solvent System: The methanol/acetone mixture is chosen to ensure the solubility of both the polar lanthanide salt and the more organic tripodal ligand[3].

-

Inert Atmosphere: While many lanthanide complexes are air-stable, using an inert atmosphere prevents the coordination of adventitious water, which can lead to unpredictable hydrolysis and the formation of undesired products.

-

Slow Evaporation: This is a crucial step for obtaining high-quality single crystals, which are essential for unambiguous structural determination via X-ray crystallography.

Structural Analysis and Coordination Geometries

The coordination environment around the Dy³⁺ ion is a critical determinant of its magnetic and optical properties. Dy³⁺ is a hard Lewis acid and typically favors coordination with hard donors like oxygen and nitrogen atoms.

Coordination Number and Geometry

Dysprosium(III) complexes commonly exhibit high coordination numbers, typically ranging from 8 to 10. The geometry of the coordination polyhedron is often a distorted version of a high-symmetry shape. For eight-coordinate complexes, a twisted square antiprism (SAPR) or a triangular dodecahedron is frequently observed[3][10]. Continuous Shape Measurement (CShM) analysis is a valuable computational tool used to quantify the precise geometry of the lanthanide center[3]. A low CShM value for a particular geometry indicates a close match. In the dinuclear complex Dy₂(LOEt)₂(OAc)₄, each eight-coordinate Dy³⁺ ion adopts a twisted square antiprism (D₄d) conformation[3][5].

Acetate Bridging Modes

The acetate ligand's ability to bridge two or more metal centers is fundamental to the formation of polynuclear dysprosium complexes. The specific bridging mode influences the Dy···Dy distance and the magnetic exchange pathways. Two common modes found in dinuclear dysprosium acetate complexes are:

-

μ₂:η¹:η¹: Each oxygen atom of the carboxylate group coordinates to a different metal center.

-

μ₂:η¹:η²: One oxygen atom coordinates to one metal center, while the other oxygen coordinates to the first metal center and also chelates to the second.

In Dy₂(LOEt)₂(OAc)₄, both of these coordination patterns are present, bridging the two Dy³⁺ ions with an intramolecular distance of 3.915 Å[3].

Caption: Common coordination modes of the acetate ligand.

Physicochemical Properties and Characterization

The utility of dysprosium(III) acetate complexes in advanced applications stems directly from their magnetic and luminescent properties. A suite of analytical techniques is employed to probe these characteristics.

Magnetic Properties: The Quest for Single-Molecule Magnets

The primary magnetic interest in Dy³⁺ complexes is their potential to function as SMMs. The slow relaxation of magnetization in these materials is governed by an effective energy barrier (Uₑₑ) to spin reversal. A high Uₑₑ is desirable and is achieved by maximizing the magnetic anisotropy of the Dy³⁺ ion. This, in turn, is dictated by the crystal field environment imposed by the coordinating ligands.

In acetate-bridged dinuclear or polynuclear complexes, weak magnetic interactions (either ferromagnetic or antiferromagnetic) can occur between the lanthanide ions[3]. For Dy₂(LOEt)₂(OAc)₄, static magnetic measurements revealed a weak intramolecular ferromagnetic interaction between the dysprosium(III) ions[3]. However, this complex did not exhibit SMM behavior, a result attributed to the specific ligand-field environment and the orientation of the magnetic anisotropy axis, which can allow for fast quantum tunneling of magnetization[3].

Luminescence Spectroscopy

The luminescence spectrum of a Dy³⁺ complex provides insight into its electronic structure and coordination environment. The emission spectrum is characterized by the ⁴F₉/₂ → ⁶Hⱼ transitions. The splitting of these bands is sensitive to the symmetry of the crystal field around the Dy³⁺ ion[11]. Comparing the emission spectra of different Dy³⁺ complexes can reveal significant differences in the crystal field splitting of the ground state, which is directly relevant to the magnetic anisotropy and potential SMM behavior[11].

Key Characterization Techniques

A multi-technique approach is essential for the robust characterization of these complexes.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, coordination geometry, and intermolecular interactions[3][10][12]. |

| Elemental Analysis | Confirms the bulk purity and stoichiometry of the synthesized complex[3][13]. |

| FT-IR Spectroscopy | Identifies the coordination of the acetate ligand by observing the stretching frequencies (νₐₛ and νₛ) of the carboxylate group. The separation (Δν) between these bands is indicative of the coordination mode[13][14]. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and quantifies the number of solvent or water molecules of hydration[14][15]. The decomposition of dysprosium acetate typically occurs in steps, starting with dehydration followed by decomposition to oxycarbonates and finally to the oxide[14]. |

| ¹H NMR Spectroscopy | For paramagnetic complexes like those of Dy³⁺, NMR signals are significantly shifted and broadened. Analysis of these paramagnetic shifts can provide detailed information about the magnetic susceptibility tensor and the solution structure of the complex[11][13]. |

| Mass Spectrometry (MALDI-TOF, ESI) | Confirms the mass of the complex and can be used to study its stability and speciation in solution. It is particularly useful for confirming the formation of heterolanthanide complexes[16][17][18][19]. |

| SQUID Magnetometry | Measures the static (DC) and dynamic (AC) magnetic susceptibility to determine the nature of magnetic interactions and to probe for slow magnetic relaxation (SMM behavior)[2][3]. |

// Nodes start [label="Precursors\n(Dy₂O₃, Dy(OAc)₃·nH₂O, Ligands)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Synthesis\n(e.g., Solvothermal Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="Isolation & Purification\n(Crystallization, Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bulk_char [label="Bulk Characterization", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; struct_char [label="Structural Analysis", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prop_char [label="Property Analysis", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-nodes for characterization sub_bulk [label="FT-IR\nElemental Analysis\nTGA", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_struct [label="Single-Crystal XRD\n¹H NMR (Solution Structure)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_prop [label="SQUID Magnetometry\nLuminescence Spectroscopy\nMass Spectrometry", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> synthesis; synthesis -> isolation; isolation -> bulk_char [label="Confirm Purity"]; isolation -> struct_char [label="Determine Structure"]; isolation -> prop_char [label="Measure Properties"];

bulk_char -> sub_bulk [style=dashed, arrowhead=none]; struct_char -> sub_struct [style=dashed, arrowhead=none]; prop_char -> sub_prop [style=dashed, arrowhead=none]; }

Caption: A typical workflow for synthesis and characterization.

Applications in Drug Development and Materials Science

The unique properties of dysprosium acetate complexes make them promising candidates for a range of high-technology and biomedical applications.

Magnetic Materials

The most significant application in materials science is the development of SMMs. While simple dysprosium acetate may not be an efficient SMM, it serves as a crucial precursor for creating more complex coordination environments that can enhance magnetic anisotropy and raise the energy barrier for spin reversal, bringing the prospect of molecular data storage closer to reality[1][2][20].

Biomedical Applications

The translation of lanthanide coordination chemistry to the biomedical field is an area of active research.

-

MRI Contrast Agents: While gadolinium(III) complexes are the most widely used lanthanide-based MRI contrast agents due to their high paramagnetism, dysprosium(III) complexes are also being explored[1][21]. Their large magnetic moments can significantly alter the relaxation times of water protons, potentially leading to new types of responsive or high-field contrast agents.

-

Luminescent Probes: The sensitivity of Dy³⁺ luminescence to its local environment can be exploited for sensing applications. A change in the coordination sphere, such as the binding of a biological analyte, can modulate the emission spectrum, providing a detectable signal.

-

Therapeutic Potential: There is emerging evidence that dysprosium complexes can exhibit biological activity. For example, certain Dy³⁺ complexes have shown antibacterial and antitumor properties[1][13]. This activity is often explained by chelation theory, where coordination to the metal ion enhances the lipophilicity and biological efficacy of the organic ligand, facilitating its transport into cells[13].

Conclusion and Future Outlook

The coordination chemistry of dysprosium(III) acetate is a rich and dynamic field. The simple acetate ligand provides a versatile platform for constructing intricate molecular architectures with fascinating magnetic and optical properties. While significant progress has been made in understanding the synthesis and structure of these compounds, the rational design of high-performance Dy-based SMMs remains a formidable challenge, requiring precise control over the crystal field environment. For drug development professionals, the exploration of dysprosium complexes as therapeutic and diagnostic agents is still in its early stages but holds considerable promise. Future work will likely focus on developing more robust and predictable synthetic methodologies, integrating these complexes into functional materials, and elucidating their mechanisms of action in biological systems to unlock their full potential.

References

-

Al-Jibouri, M. N. A., et al. (2023). Synthesis and Biological Activity of Dysprosium Lanthanide Complex with Azo Ligand. Diyala Journal of Medicine, 25(1). Available at: [Link]

-

Li, Y., et al. (2022). Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand. Frontiers in Chemistry, 10, 976412. Available at: [Link]

-

Lamelas, R., et al. (2023). Synthesis of a Dysprosium(III) Complex with a Hexadentate Amine Ligand. Molbank, 2023(4), M1779. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Dysprosium(III) acetate tetrahydrate, REacton(R). PubChem Compound Database. CID=91886552. Available at: [Link]

-

ACS Publications (n.d.). Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. Inorganic Chemistry. Available at: [Link]

-

Wikipedia (n.d.). Gadolinium. Available at: [Link]

-

Crystalls.info (2021). Dysprosium acetate. Crystal growing wiki. Available at: [Link]

-

Wikipedia (n.d.). Dysprosium(III) acetate. Available at: [Link]

-

ACS Publications (n.d.). Electrospray Mass Spectra of Lanthanides. Analytical Chemistry. Available at: [Link]

-

Al-Obaidi, J. R., & Mahdi, B. A. (1988). Isothermal decomposition of dysprosium acetate according to a nucleation and growth mechanism (Avrami-Erofe'ev equation). Thermochimica Acta, 132, 1-6. Available at: [Link]

-

Singh, A., et al. (2020). Synthesis, Characterization and Magnetic Studies of Dysprosium Complex, [Dy₂(TEA)₂(O₂CPh)₄·2H₂O]. Journal of the Indian Chemical Society. Available at: [Link]

-

Aime, S., et al. (2007). Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2117-2122. Available at: [Link]

-

ACS Publications (n.d.). Magnetic Hysteresis in a Dysprosium Bis(amide) Complex. Inorganic Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Experimental data for polynuclear dysprosium(III)-based single molecule magnets. Available at: [Link]

-

Semantic Scholar (n.d.). Recent advances in single molecule magnetism of dysprosium-metallofullerenes. Available at: [Link]

-

Lange, M., et al. (2020). Crystal Structure, Polymorphism, and Anisotropic Thermal Expansion of α-Ca(CH₃COO)₂. Crystal Growth & Design, 20(7), 4816-4825. Available at: [Link]

-

ResearchGate (n.d.). Bridging modes of acetates in 1* (η³μ²κ² and η²μ²κ²...). Available at: [Link]

-

K. S. Pedersen, et al. (2021). Design of pure heterodinuclear lanthanoid cryptate complexes. Chemical Science, 12(20), 7016-7024. Available at: [Link]

-

Wikipedia (n.d.). Lanthanum acetate. Available at: [Link]

-

G. T. Rojas, et al. (2023). Effect of Magnetic Anisotropy on the ¹H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry, 62(35), 14217-14231. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Dysprosium(III) acetate hydrate. PubChem Compound Database. CID=16212050. Available at: [Link]

-

Li, Y., et al. (2022). Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand. PubMed. Available at: [Link]

-

AWS (n.d.). Single-molecule magnetism in tetrametallic terbium and dysprosium thiolate cages. Available at: [Link]

-

RSC Publishing (n.d.). Synthesis, structures and magnetic properties of dysprosium(iii) complexes based on amino-bis(benzotriazole phenolate) and nitrophenolates: influence over the slow relaxation of the magnetization. CrystEngComm. Available at: [Link]

-

Diva-portal.org (n.d.). Coordination Chemistry of Actinide and Lanthanide Ions. Available at: [Link]

-

ACS Publications (n.d.). A Study of Ligand Coordination at Lanthanide and Group 4 Metal Centers by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Organometallics. Available at: [Link]

-

National Institutes of Health (n.d.). Ready Access to Anhydrous Anionic Lanthanide Acetates by Using Imidazolium Acetate Ionic Liquids as the Reaction Medium. Available at: [Link]

-

ChemRxiv (n.d.). Exploring the Synthesis of a Rare-Earth Cluster-Based Metal– Organic Framework Using Alternative Yttrium(III) Precursors. Available at: [Link]

-

RSC Publishing (n.d.). The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. Dalton Transactions. Available at: [Link]

Sources

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dysprosium acetate - Crystal growing [en.crystalls.info]

- 7. Dysprosium(III) acetate - Wikipedia [en.wikipedia.org]

- 8. Dysprosium(III) acetate tetrahydrate, REacton(R) | C6H20DyO10 | CID 91886552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dysprosium(III) acetate 99.9 trace metals 304675-49-8 [sigmaaldrich.com]

- 10. Synthesis of a Dysprosium(III) Complex with a Hexadentate Amine Ligand [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design of pure heterodinuclear lanthanoid cryptate complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00987G [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. [PDF] Recent advances in single molecule magnetism of dysprosium-metallofullerenes | Semantic Scholar [semanticscholar.org]

- 21. Gadolinium - Wikipedia [en.wikipedia.org]

Methodological & Application

Dysprosium(3+) acetate as a precursor for single-molecule magnets

An Application Guide to Dysprosium(III) Acetate as a Precursor for Single-Molecule Magnets

Introduction: The Quest for Molecular Magnetism

Single-Molecule Magnets (SMMs) represent a paradigm shift in materials science, where individual molecules can exhibit magnetic hysteresis, a property typically associated with bulk magnetic materials.[1][2] This molecular-level magnetic memory opens avenues for revolutionary technologies, including ultra-high-density information storage and quantum computing.[3][4] The key to achieving SMM behavior lies in the combination of a large ground-state spin and significant magnetic anisotropy, which creates an energy barrier (Ueff) to the reversal of magnetization.[4]

Lanthanide ions, with their large, unquenched orbital angular momentum and strong spin-orbit coupling, are exceptional candidates for designing high-performance SMMs.[1][2][4] Among them, the dysprosium(III) ion (Dy³⁺) has emerged as a star player.[3] As a Kramers ion, its ground state is a degenerate doublet that is well-isolated, a feature highly conducive to slow magnetic relaxation.[3][5]

This guide focuses on the practical application of dysprosium(III) acetate, a versatile and accessible precursor, for the synthesis of dysprosium-based SMMs. Its utility stems from its stability, solubility in common solvents, and the labile nature of the acetate ligands, which can be readily substituted by a diverse range of organic ligands to precisely engineer the final molecular structure.[6]

Core Principles: Rational Design of Dysprosium SMMs

The journey from a simple precursor like dysprosium(III) acetate to a high-performance SMM is a process of deliberate molecular engineering. The ultimate magnetic properties are not inherent to the dysprosium ion alone but are dictated by its immediate chemical environment.

The Primacy of the Ligand Field

The arrangement of coordinating atoms from the surrounding ligands creates an electrostatic environment known as the crystal or ligand field. This field lifts the degeneracy of the Dy³⁺ ion's 4f orbitals, splitting the ground state and establishing the magnetic anisotropy crucial for SMM behavior.[1][2][7] The primary goal in SMM synthesis is to select ligands that generate a strong axial ligand field, which maximizes the energy barrier for magnetization reversal.

Geometrical Control and Magnetic Relaxation

The coordination geometry around the Dy³⁺ ion directly influences the ligand field and, consequently, the magnetic anisotropy. Low-coordination numbers and geometries that enforce a strong axial symmetry are highly desirable as they help to suppress quantum tunneling of magnetization (QTM)—a primary mechanism for rapid, unwanted magnetic relaxation.[8][9][10] By minimizing QTM, the magnetization is forced to relax via thermally activated pathways over the energy barrier, leading to the characteristic slow relaxation of an SMM.[11][12]

Application Protocol: Synthesis of a Representative Dy(III) β-Diketonate SMM

This protocol details a common and reliable method for synthesizing a mononuclear dysprosium SMM using dysprosium(III) acetate tetrahydrate as the starting material. The strategy involves the in situ reaction with a β-diketonate ligand, which chelates the metal center, and a neutral N-donor capping ligand to complete the coordination sphere.

Materials and Reagents

| Reagent | Formula | Molar Mass | CAS Number | Supplier Notes |

| Dysprosium(III) acetate tetrahydrate | Dy(CH₃COO)₃·4H₂O | 411.68 g/mol | 15280-55-4 | 99.9% trace metals basis or higher.[13][14] |

| 2-Thenoyltrifluoroacetone (tta) | C₈H₅F₃O₂S | 222.19 g/mol | 326-91-0 | Common β-diketonate ligand. |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 g/mol | 66-71-6 | Bidentate N-donor capping ligand. |

| Ethanol | C₂H₅OH | 46.07 g/mol | 64-17-5 | Anhydrous, reagent grade. |

| Dichloromethane | CH₂Cl₂ | 84.93 g/mol | 75-09-2 | Anhydrous, reagent grade. |

| n-Hexane | C₆H₁₄ | 86.18 g/mol | 110-54-3 | Anhydrous, reagent grade. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and crystallization of a [Dy(tta)₃(phen)] SMM.

Step-by-Step Experimental Protocol

-

Precursor Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve dysprosium(III) acetate tetrahydrate (41.2 mg, 0.1 mmol) in 10 mL of ethanol. Gentle heating may be required to achieve full dissolution.

-

Ligand Addition 1 (β-diketonate): While stirring, add a solution of 2-thenoyltrifluoroacetone (tta) (66.7 mg, 0.3 mmol) in 5 mL of ethanol dropwise to the flask. A pale-yellow precipitate may begin to form.

-

Ligand Addition 2 (Capping Ligand): To the same mixture, add a solution of 1,10-phenanthroline (18.0 mg, 0.1 mmol) in 5 mL of ethanol.

-

Reaction: Heat the reaction mixture to 60°C and allow it to stir for 4 hours.

-

Isolation: Cool the flask to room temperature. Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol (2 x 3 mL) and dry it under vacuum for several hours to yield the crude product.

-

Crystallization: Dissolve the crude product in a minimal amount of dichloromethane (~5 mL) in a narrow test tube. Carefully layer this solution with n-hexane (~15 mL). Seal the tube and allow it to stand undisturbed. Single crystals suitable for X-ray diffraction should form at the interface over several days.

Protocols for SMM Characterization

Confirming that the synthesized complex behaves as an SMM requires rigorous characterization, primarily through single-crystal X-ray diffraction and detailed magnetic susceptibility measurements.[15]

Characterization Workflow Diagram

Caption: The validation process from a synthesized crystal to confirmed SMM properties.

Protocol 1: DC Magnetic Susceptibility

This measurement provides the first insight into the magnetic nature of the complex.

-

Sample Preparation: A carefully selected batch of microcrystalline sample (~5-10 mg) is loaded into a gelatin capsule or other suitable sample holder.

-

Measurement: The measurement is performed on a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Parameters: The magnetic susceptibility is measured as a function of temperature (T) from 300 K down to 2 K under a small applied DC field (typically 1000 Oe) to prevent domain effects.

-

Data Analysis: The data is plotted as the product of molar susceptibility and temperature (χT) versus T. For a single, non-interacting Dy³⁺ ion, the expected room temperature χT value is approximately 14.17 cm³ K mol⁻¹.[16] A decrease in χT upon cooling is expected due to the thermal depopulation of the excited crystal field levels.

Protocol 2: AC Magnetic Susceptibility

This is the definitive experiment to probe for slow magnetic relaxation.

-

Sample Preparation: The same sample used for DC measurements can be used.

-

Measurement: The AC susceptibility is measured in the same temperature range (typically below 20 K, where SMM behavior is most common). The measurement is performed with a small oscillating magnetic field (e.g., 1-5 Oe) at various frequencies (ν), typically ranging from 1 Hz to 1500 Hz.

-

Data Analysis:

-

Plot the in-phase (χ') and out-of-phase (χ'') components of the susceptibility versus temperature for each frequency.

-

The presence of a non-zero, frequency-dependent peak in the χ'' signal is the hallmark of an SMM.[5]

-

From the peak temperature (Tp) of the χ'' signal at each frequency (ν), the relaxation time (τ) can be determined (τ = 1/(2πν)).

-

Plot ln(τ) versus 1/Tp (an Arrhenius plot). For a thermally activated Orbach relaxation process, this plot will be linear. The slope of the line is equal to -Ueff/kB (where kB is the Boltzmann constant), allowing for the direct determination of the energy barrier.

-

Data Interpretation and Troubleshooting

| Parameter | Typical Value for a Dy³⁺ SMM | Interpretation |

| χT at 300 K | ~13.8 - 14.2 cm³ K mol⁻¹ | Confirms the presence of a single, non-interacting Dy³⁺ ion in the +3 oxidation state.[16] |

| AC χ'' Signal | Non-zero, frequency-dependent peaks | Indicates slow relaxation of magnetization, the defining characteristic of an SMM.[5][17] |

| Ueff | 10 - 1000+ K | The effective energy barrier for magnetization reversal. Higher is better. |

| τ₀ | 10⁻⁶ - 10⁻¹¹ s | The pre-exponential factor, related to the intrinsic relaxation attempt time. |

Common Troubleshooting Scenarios:

-

Observation: No out-of-phase (χ'') signal is observed at zero DC field, but a signal appears when a small static DC field (e.g., 1000 Oe) is applied.

-

Causality & Solution: This is a classic sign that fast Quantum Tunneling of Magnetization (QTM) is dominating the relaxation at zero field. The applied DC field breaks the ground-state degeneracy, suppressing QTM and allowing the slower, thermally activated relaxation to be observed.[11][16][18] This is not a failure but rather a key piece of information about the molecule's relaxation dynamics.

-

Observation: The Arrhenius plot of ln(τ) vs 1/T is not linear.

-

Causality & Solution: This indicates that multiple relaxation pathways (e.g., Raman, direct, or multiple Orbach processes) are active in addition to a single Orbach process.[11][18] More complex models are required to fit the data and understand the full relaxation dynamics.

Conclusion

Dysprosium(III) acetate is an outstanding entry point into the world of single-molecule magnetism. Its reliability and the straightforward substitution chemistry it allows provide a robust platform for researchers to synthesize and study novel molecular magnets. By carefully selecting coordinating ligands to manipulate the crystal field environment around the dysprosium ion, it is possible to control the magnetic anisotropy and relaxation dynamics, paving the way for the rational design of next-generation SMMs with higher energy barriers and operating temperatures.

References

-

Slow Magnetic Relaxation in Chiral Helicene-Based Coordination Complex of Dysprosium. (n.d.). MDPI. [Link]

-

Cosquer, G., Pointillart, F., Golhen, S., Cador, O., & Ouahab, L. (2013). Slow magnetic relaxation in condensed versus dispersed dysprosium(III) mononuclear complexes. Chemistry (Weinheim an der Bergstrasse, Germany), 19(24), 7895–7903. [Link]

-